molecular formula C19H19FN4O3 B2452812 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775410-55-3

4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2452812
CAS No.: 1775410-55-3
M. Wt: 370.384
InChI Key: JILXGNNVLGRELD-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetically designed small molecule recognized for its potent inhibitory activity against a range of protein kinases. Its core research value lies in its function as a multi-kinase inhibitor, with studies indicating significant potency against Fms-like tyrosine kinase 3 (FLT3), a key receptor often mutated in acute myeloid leukemia (AML) Source . This targeted action makes it a crucial pharmacological tool for investigating FLT3-ITD driven oncogenic signaling pathways, proliferation, and survival in hematological malignancies. Beyond its well-characterized anti-FLT3 activity, this compound also demonstrates potent inhibition of the tropomyosin receptor kinase (Trk) family, including TrkA, TrkB, and TrkC Source . This dual-inhibitory profile positions it as a valuable compound for neuroscience and oncology research, enabling the study of neurotrophin signaling in pain, inflammation, and neurodegenerative diseases, as well as in cancers where NTRK gene fusions are drivers. The compound's mechanism involves competitive binding at the ATP-binding site of these kinases, thereby suppressing their phosphorylation and subsequent downstream signaling cascades. Researchers utilize this chemical probe to dissect complex kinase networks, validate new therapeutic targets, and explore mechanisms of resistance to more selective kinase inhibitors in preclinical models.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-5-3-13(4-6-15)12-24-17(21-22-19(24)26)14-7-9-23(10-8-14)18(25)16-2-1-11-27-16/h1-6,11,14H,7-10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILXGNNVLGRELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775410-55-3) is a triazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and its role as a tyrosinase inhibitor.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19FN4O3\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}

This structure includes a fluorobenzyl group and a piperidine moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that various derivatives of triazole compounds exhibit antimicrobial properties. For instance, compounds structurally related to This compound have shown moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDActivity Against S. aureusActivity Against E. coliMIC (µg/mL)
Compound 5Comparable to ampicillin50% of ampicillin100 - 400
Compound 13Comparable to ampicillinComparable to ampicillin100 - 400
Triazole Derivative XModerateModerate200

Tyrosinase Inhibition

The compound has also been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition of this enzyme is significant for therapeutic applications in skin disorders and cosmetic formulations.

Docking studies suggest that This compound interacts with the active site of tyrosinase, preventing substrate binding. This is evidenced by competitive inhibition assays where the compound demonstrated low micromolar IC50 values .

Table 2: Tyrosinase Inhibition Data

Compound IDIC50 (µM)Mode of Inhibition
Compound A20Competitive
Compound B15Competitive
Target Compound25Competitive

Case Studies

Several case studies have highlighted the potential of triazole derivatives in pharmaceutical applications:

  • Study on Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against various bacterial strains. The results indicated that compounds similar to This compound exhibited significant antibacterial effects comparable to standard antibiotics .
  • Tyrosinase Inhibitor Evaluation : Research focusing on the interaction between triazole derivatives and tyrosinase revealed that modifications in the structure significantly influenced inhibitory potency. The binding affinity was enhanced by the presence of specific functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole compounds have been synthesized and tested for their ability to induce apoptosis in cancer cells, demonstrating promising results in inhibiting tumor growth .
  • Inhibition of Enzymatic Activity : The compound has been explored for its potential to inhibit specific enzymes involved in cancer progression and inflammation. Its structure allows it to interact effectively with targets such as cyclooxygenases (COX), which are crucial in the inflammatory process . The inhibition of these enzymes can lead to reduced inflammation and pain management.
  • Neuropharmacological Effects : Research indicates that piperidine derivatives can have neuroprotective effects. The presence of the furoyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases . Studies focusing on the neuroprotective properties of similar compounds suggest potential applications in conditions like Alzheimer's disease.

Case Study 1: Anticancer Potential

A study conducted on a series of triazole derivatives, including the compound , revealed that they exhibited selective cytotoxicity against A-549 lung carcinoma cells while sparing normal hepatocytes. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Case Study 2: Enzyme Inhibition

In a pharmacological assessment of various triazole compounds, it was found that those incorporating piperidine moieties demonstrated significant inhibition of COX enzymes. This property was linked to their structural characteristics, suggesting that modifications to the piperidine or furoyl groups could enhance efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 1,2,4-triazol-3-one core in this compound?

  • Methodological Answer : The triazolone core can be synthesized via cyclization of thiosemicarbazide intermediates under acidic conditions. For example, describes a protocol using fluorobenzamide derivatives and mercapto-triazole precursors in a multi-step reaction (e.g., condensation with piperazine-containing substituents). Key parameters include pH control (using acetic acid/ammonium acetate buffers) and temperature optimization (60–80°C) to avoid side reactions. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. How can researchers validate the structural integrity of the fluorobenzyl and furoyl-piperidine moieties?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons in the 4-fluorobenzyl group at δ 7.2–7.4 ppm). X-ray crystallography (as in ) resolves stereochemical ambiguities, particularly for the piperidin-4-yl group. Mass spectrometry (HRMS-ESI) should match the molecular ion [M+H]+^+ with a tolerance of ±2 ppm .

Q. What solvent systems and storage conditions ensure compound stability?

  • Methodological Answer : Store the compound in anhydrous DMSO or ethanol at –20°C in airtight containers to prevent hydrolysis of the triazolone ring. emphasizes avoiding moisture and light exposure, as the furoyl group is prone to photodegradation. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) over 6-month intervals .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with halogen substitutions. and highlight that 4-fluorobenzyl groups enhance receptor binding affinity compared to chloro analogs in kinase assays. Use in vitro models (e.g., enzyme inhibition assays at 10 µM) to quantify IC50_{50} shifts. Molecular docking (AutoDock Vina) can predict interactions with hydrophobic binding pockets .

Q. What experimental designs address contradictions in reported cytotoxicity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference). Replicate studies using standardized protocols:

  • Cell Lines : Use ≥3 cell types (e.g., HEK293, HepG2) with matched passage numbers.
  • Controls : Include cisplatin (positive control) and vehicle-only treatments.
  • Data Normalization : Express viability relative to ATP-based luminescence ( ’s randomized block design principles) .

Q. How can researchers optimize in vivo pharmacokinetics for this compound?

  • Methodological Answer : Improve bioavailability via prodrug strategies (e.g., esterification of the furoyl group). ’s fluorinated piperidine analogs show enhanced blood-brain barrier penetration. Conduct PK/PD studies in Sprague-Dawley rats (IV/PO dosing, LC-MS/MS plasma analysis) to calculate AUC and t1/2_{1/2}. Adjust logP using ClogP software to target 2–4 for optimal absorption .

Q. What analytical techniques resolve batch-to-batch variability in purity?

  • Methodological Answer : Implement orthogonal methods:

  • HPLC-DAD : Detect impurities ≥0.1% with a C8 column (30°C, 1 mL/min flow).
  • NMR Spectroscopy : Identify residual solvents (e.g., DMF) via 1H^1H-NMR δ 8.02 ppm.
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.4%) .

Q. How to assess environmental impact during preclinical development?

  • Methodological Answer : Follow ’s framework for alternatives assessment:

  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC50_{50}).
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure 28-day degradation.
  • Analytical Monitoring : Quantify environmental persistence via LC-MS/MS in simulated wastewater .

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